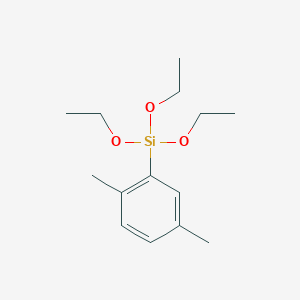

2,5-Dimethylphenyltriethoxysilane

Descripción

2,5-Dimethylphenyltriethoxysilane is an organosilicon compound featuring a phenyl ring substituted with methyl groups at the 2- and 5-positions, linked to a triethoxysilyl group. This structure confers unique reactivity and applications, particularly as a coupling agent in polymer composites or surface modification due to its hydrolyzable ethoxy groups and aromatic backbone .

Propiedades

Fórmula molecular |

C14H24O3Si |

|---|---|

Peso molecular |

268.42 g/mol |

Nombre IUPAC |

(2,5-dimethylphenyl)-triethoxysilane |

InChI |

InChI=1S/C14H24O3Si/c1-6-15-18(16-7-2,17-8-3)14-11-12(4)9-10-13(14)5/h9-11H,6-8H2,1-5H3 |

Clave InChI |

YWXHKKIHJXBMCF-UHFFFAOYSA-N |

SMILES canónico |

CCO[Si](C1=C(C=CC(=C1)C)C)(OCC)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2,5-Bis(triethoxysilyl)thiophene

- Structure : Contains a thiophene (sulfur-containing heterocycle) substituted with triethoxysilyl groups at the 2- and 5-positions .

- Key Differences: Aromatic Core: Thiophene vs. phenyl. The sulfur atom in thiophene enhances electron delocalization, making it suitable for conductive materials. Functionality: Dual triethoxysilyl groups vs. a single group in 2,5-Dimethylphenyltriethoxysilane.

- Applications : Primarily used in organic electronics (e.g., OLEDs) due to thiophene’s conductive properties .

| Property | 2,5-Dimethylphenyltriethoxysilane | 2,5-Bis(triethoxysilyl)thiophene |

|---|---|---|

| Aromatic Core | Phenyl (C₆H₅) | Thiophene (C₄H₃S) |

| Silyl Groups | 1 triethoxysilyl | 2 triethoxysilyl |

| Electron Delocalization | Moderate (phenyl) | High (thiophene) |

| Primary Application | Polymer coupling agent | Organic electronics |

(2,5-Dichlorophenyl)ethynylsilane

- Structure : Features a dichlorophenyl group (Cl at 2- and 5-positions) linked to a trimethylsilyl group via an ethynyl bridge .

- Key Differences: Substituents: Chlorine atoms increase electronegativity and steric hindrance compared to methyl groups. Silyl Group: Trimethylsilyl (non-hydrolyzable) vs. triethoxysilyl (hydrolyzable). This renders the compound moisture-stable but less reactive in sol-gel processes. Ethynyl Bridge: Enables conjugation for click chemistry or cross-coupling reactions.

- Applications : Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals .

| Property | 2,5-Dimethylphenyltriethoxysilane | (2,5-Dichlorophenyl)ethynylsilane |

|---|---|---|

| Substituents | Methyl (-CH₃) | Chlorine (-Cl) |

| Silyl Group Reactivity | Hydrolyzable (triethoxysilyl) | Non-reactive (trimethylsilyl) |

| Functional Bridge | None | Ethynyl (-C≡C-) |

| Primary Application | Surface modification | Synthetic intermediates |

2-(2,5-Dimethoxyphenyl)ethylamine

- Structure : A phenethylamine derivative with methoxy groups at the 2- and 5-positions .

- Key Differences :

- Functional Group : Ethylamine (-CH₂CH₂NH₂) vs. triethoxysilyl. The amine group introduces basicity and biological activity.

- Substituents : Methoxy (-OCH₃) vs. methyl (-CH₃). Methoxy groups are electron-donating, altering electronic properties.

- Applications : Primarily in neuroscience research (e.g., as a serotonin receptor agonist) .

| Property | 2,5-Dimethylphenyltriethoxysilane | 2-(2,5-Dimethoxyphenyl)ethylamine |

|---|---|---|

| Functional Group | Triethoxysilyl (-Si(OCH₂CH₃)₃) | Ethylamine (-CH₂CH₂NH₂) |

| Substituent Electronic Effect | Electron-donating (methyl) | Electron-donating (methoxy) |

| Primary Application | Material science | Pharmacological research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.